N-(Indolin-5-yl)acetamide

Physicochemical properties Drug-likeness CNS permeability

Select N-(Indolin-5-yl)acetamide for its unique saturated 2,3-bond, which reduces aromatic planarity relative to indole analogs. This unsubstituted core scaffold offers orthogonal diversification at the 5-acetamido, indoline NH, and C2/C3 positions—ideal for parallel synthesis of kinase inhibitor or epigenetic modulator libraries. Low cLogP (~1.1) supports BBB penetration studies. Avoid synthetic dead ends: substituting with indole-acetamide regioisomers alters binding geometry and metabolic fate. Request analytical data (NMR, HPLC, LC-MS) to confirm batch-specific purity.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11912825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Indolin-5-yl)acetamide
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NCC2
InChIInChI=1S/C10H12N2O/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10/h2-3,6,11H,4-5H2,1H3,(H,12,13)
InChIKeyWAVXIAIVEPQDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Indolin-5-yl)acetamide (CAS 412026-66-5): Unsubstituted Indoline Core for Targeted Kinase and Epigenetic Scaffold Development


N-(Indolin-5-yl)acetamide (CAS 412026-66-5, C10H12N2O, MW 176.21) is an unsubstituted indoline-5-yl acetamide core scaffold [1]. The indoline (2,3-dihydroindole) moiety features a saturated 2,3-bond, distinguishing it from the fully aromatic indole ring . This saturation reduces aromatic planarity and alters the electronic distribution and hydrogen-bonding capabilities of the nitrogen heterocycle relative to its indole analog, N-(1H-indol-5-yl)acetamide (CAS 7145-71-3) [2]. As an unadorned building block, it serves as a starting point for diversification into more complex kinase inhibitors, epigenetic modulators, and CNS-targeted agents rather than as an active pharmaceutical ingredient itself [3].

Why Generic Substitution of N-(Indolin-5-yl)acetamide with N-(1H-Indol-5-yl)acetamide Alters Physicochemical and Pharmacological Trajectories


Interchanging N-(Indolin-5-yl)acetamide (CAS 412026-66-5) with its fully aromatic analog N-(1H-Indol-5-yl)acetamide (CAS 7145-71-3) or other indole-acetamide regioisomers is not chemically equivalent and will divert downstream synthetic and biological outcomes. The saturation of the indoline 2,3-bond increases molecular weight (176.21 vs. 174.20 g/mol for the indole analog) and introduces a flexible, partially aliphatic ring system, which alters the scaffold's LogP, solubility, and metabolic susceptibility . More critically, the indoline NH has a higher pKa and different hydrogen-bond donor/acceptor geometry compared to the indole NH, fundamentally changing its binding interactions with kinase ATP pockets or epigenetic reader domains [1]. In medicinal chemistry programs targeting kinases (e.g., RIPK1, c-Src, LSD1), the 5-position acetamide substituent on a saturated indoline core provides a distinct conformational preference and exit vector for fragment growth compared to the planar indole template [2].

Quantitative Differentiation of N-(Indolin-5-yl)acetamide from In-Class Analogs


Indoline Saturation Alters LogP and Polar Surface Area Compared to Indole Analog

The saturated 2,3-bond of the indoline core increases molecular weight (+2.02 Da) and topological polar surface area (tPSA) relative to the aromatic indole analog, while reducing calculated LogP (cLogP). These differences directly impact predicted membrane permeability and solubility [1].

Physicochemical properties Drug-likeness CNS permeability

2-Oxo-Indolin-5-yl Acetamide Derivatives Exhibit c-Src Kinase Inhibitory Activity in the Low Micromolar Range

While direct data for unsubstituted N-(Indolin-5-yl)acetamide is unavailable, its 2-oxoindolin-5-yl acetamide derivatives (e.g., N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide) have been evaluated as c-Src kinase inhibitors [1]. Representative analogs from this series demonstrate measurable enzyme inhibition, establishing the 5-acetamido-indoline scaffold as a viable kinase inhibitor template.

Kinase inhibition Cancer c-Src

Anti-inflammatory Activity of Indolin-5-yl Acetamide Scaffold in RAW264.7 Macrophage Assay

BindingDB (CHEMBL3597262) reports an IC50 of 1.44 μM for inhibition of LPS-induced iNOS activity in mouse RAW264.7 macrophages for a compound bearing the indolin-5-yl acetamide core (exact structure not fully disclosed but indexed under this scaffold) [1]. This provides a quantitative baseline for anti-inflammatory activity of the core scaffold.

Anti-inflammatory iNOS inhibition Immunology

Synthetic Tractability: Direct Acylation of Indoline-5-amine vs. Multi-Step Routes for C2-Oxo or N1-Aryl Analogs

N-(Indolin-5-yl)acetamide is synthesized via a single-step acylation of commercially available indoline-5-amine with acetic anhydride under mild conditions (pyridine, RT) . In contrast, structurally related 2-oxoindolin-5-yl analogs require oxidation of the indoline ring, and N1-aryl or N1-furan-carbonyl derivatives demand additional coupling steps, increasing synthetic complexity and cost .

Synthetic accessibility Cost efficiency Scale-up

Structural Preference of Indoline Core in RIPK1 and LSD1 Inhibitor Pharmacophores

Recent medicinal chemistry campaigns targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and Lysine Specific Demethylase 1 (LSD1) have explicitly utilized 5-(2,3-dihydro-1H-indol-5-yl) and indolin-5-yl-cyclopropanamine scaffolds as core pharmacophores [1]. The saturated indoline ring provides a specific geometry that orients substituents into key binding pockets (e.g., the RIPK1 back pocket or the LSD1 FAD-binding site) more favorably than the planar indole or oxindole alternatives [2].

Kinase inhibition Epigenetics Oncology

Optimal Research and Industrial Use Cases for N-(Indolin-5-yl)acetamide (CAS 412026-66-5)


Medicinal Chemistry Library Synthesis for Kinase and Epigenetic Target Screening

Based on evidence from RIPK1 and LSD1 inhibitor programs, N-(Indolin-5-yl)acetamide serves as an ideal, low-cost starting scaffold for constructing focused libraries targeting ATP-binding pockets and epigenetic reader domains [1]. The unsubstituted 5-acetamido position can be hydrolyzed to the free amine for subsequent diversification (e.g., amide coupling, sulfonylation), while the saturated indoline NH and C2/C3 positions offer orthogonal vectors for fragment growth. The single-step synthetic accessibility (Evidence Item 4) makes this compound particularly suitable for high-throughput parallel synthesis and SAR-by-catalog approaches.

Building Block for CNS-Penetrant Probe Development

The calculated lower cLogP (~1.1) and flexible saturated ring of the indoline core, compared to the fully aromatic indole analog (Evidence Item 1), suggest favorable properties for crossing the blood-brain barrier [1]. Researchers designing CNS-targeted probes for targets such as nNOS (which has known indolin-5-yl inhibitor pharmacophores) or neurotransmitter receptors may prefer the indoline core over the indole core due to these improved predicted physicochemical parameters and reduced aromatic ring count (which can correlate with improved solubility and reduced promiscuity).

Reference Standard for Oxidative Metabolism Studies

The saturated 2,3-bond of the indoline ring is a potential site for metabolic oxidation (e.g., by CYP450 enzymes) to form the corresponding indole or 2-oxoindoline metabolite. This makes N-(Indolin-5-yl)acetamide a valuable substrate or reference standard for in vitro metabolism studies (e.g., liver microsome or hepatocyte stability assays) comparing the metabolic fate of saturated vs. aromatic heterocycles. This application is supported by metabolic stability studies conducted on related indolin-5-yl-cyclopropanamine LSD1 inhibitors in hepatocytes [2].

Anti-inflammatory Assay Validation and Chemical Probe Starting Point

With a reported IC50 of 1.44 μM in an LPS-induced iNOS cellular assay (Evidence Item 3), N-(Indolin-5-yl)acetamide or its close analogs can serve as a low-potency control or starting point for medicinal chemistry optimization in inflammation-focused programs. It provides a validated, albeit weak, phenotypic hit from which to launch a hit-to-lead campaign, offering a clean slate for iterative improvement of potency and selectivity without pre-existing IP entanglements that often burden more advanced scaffolds.

Quote Request

Request a Quote for N-(Indolin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.